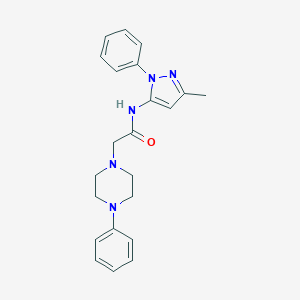![molecular formula C41H28N4O2 B292842 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile](/img/structure/B292842.png)
2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile, also known as BPN-15606, is a novel compound that has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile works by inhibiting the activity of a protein called phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile increases cAMP levels in the brain, which can lead to improved cognitive function and reduced inflammation.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function and neuroinflammation, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile has been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection. It has also been found to reduce the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile in lab experiments is its specificity for PDE4, which reduces the likelihood of off-target effects. However, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile is a relatively new compound and its long-term effects on the brain are not yet fully understood. Additionally, the synthesis of 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile is complex and may be difficult to reproduce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile. One area of interest is its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further research is needed to determine the optimal dosage and administration of 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile for treating Alzheimer's and Parkinson's disease. Finally, future studies may explore the use of 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile in combination with other drugs for improved efficacy.
Synthesemethoden
The synthesis of 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile involves a multi-step process that starts with the condensation of 2-bromo-1,1'-biphenyl with 4-hydroxy-2-oxoethyl benzoate to produce 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)benzoic acid. This intermediate is then reacted with 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-iodonicotinonitrile to form the final product, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile.
Wissenschaftliche Forschungsanwendungen
2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile has been extensively studied for its potential in treating neurodegenerative diseases. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. Additionally, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile has been found to increase dopamine levels and improve motor function in animal models of Parkinson's disease.
Eigenschaften
Molekularformel |
C41H28N4O2 |
|---|---|
Molekulargewicht |
608.7 g/mol |
IUPAC-Name |
4-(1,3-diphenylpyrazol-4-yl)-2-[2-oxo-2-(4-phenylphenyl)ethoxy]-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C41H28N4O2/c42-26-36-35(37-27-45(34-19-11-4-12-20-34)44-40(37)33-17-9-3-10-18-33)25-38(31-15-7-2-8-16-31)43-41(36)47-28-39(46)32-23-21-30(22-24-32)29-13-5-1-6-14-29/h1-25,27H,28H2 |
InChI-Schlüssel |
KQBUFPJVSDUODD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=C(C(=CC(=N3)C4=CC=CC=C4)C5=CN(N=C5C6=CC=CC=C6)C7=CC=CC=C7)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=C(C(=CC(=N3)C4=CC=CC=C4)C5=CN(N=C5C6=CC=CC=C6)C7=CC=CC=C7)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-phenyl-5-[({[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B292762.png)
![ethyl 5-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B292763.png)

![2-[(4-fluorobenzyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292769.png)
![2-[2-(4-Chlorophenyl)-2-oxoethoxy]-6-(2-furyl)-4-(2-thienyl)nicotinonitrile](/img/structure/B292772.png)

![4-(2-Furyl)-2-[2-oxo-2-(2-thienyl)ethoxy]-6-(2-thienyl)nicotinonitrile](/img/structure/B292774.png)
![5-(2,4-dichlorophenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B292775.png)
![2-benzylsulfanyl-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292776.png)
![5-(2,4-dichlorophenyl)-8,8-dimethyl-2-(2-oxopropylsulfanyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292777.png)
![5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292779.png)
![2-{[4-(ethylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-1-phenylethanone](/img/structure/B292780.png)
![ethyl 1-phenyl-5-[(4-toluidinocarbonyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B292781.png)
![N,N-dibenzyl-N-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B292783.png)